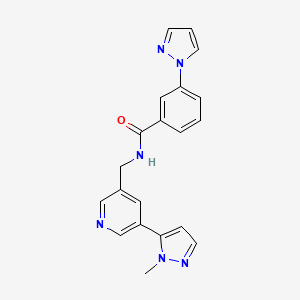
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for detecting nitric oxide (NO) in living cells. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. This compound has also been used as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species (ROS) that can kill cancer cells. This compound's ability to selectively target cancer cells makes it a promising candidate for PDT.
Mecanismo De Acción
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's mechanism of action is not fully understood, but it is believed to involve the formation of a nitrosothiol (RS-NO) intermediate, which reacts with NO to produce a fluorescent product. In PDT, this compound generates ROS upon activation by light, which can damage cancer cells and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high selectivity for cancer cells in vitro. It has also been shown to be stable in biological systems and capable of detecting NO in living cells. However, further studies are needed to determine its long-term effects and potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's advantages for lab experiments include its high selectivity for cancer cells, stability in biological systems, and ability to detect NO in living cells. Its limitations include the lack of understanding of its mechanism of action and potential toxicity in vivo.
Direcciones Futuras
For 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole research include further studies on its mechanism of action, toxicity, and potential applications in other fields, such as imaging and sensing. This compound's potential as a photosensitizer for PDT also warrants further investigation, particularly in clinical trials. Additionally, the development of new synthesis methods for this compound may lead to improved efficiency and yield, making it more accessible for research and potential applications.
Métodos De Síntesis
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole can be synthesized using several methods, including the reaction between 3-methylbenzylamine and 4,4-dimethyl-2-nitro-1H-pyrazol-1-ol in the presence of a catalyst. Another method involves the reaction between 3-methylbenzylamine and 4,4-dimethyl-1,2-dihydropyrazol-3-one, followed by nitration and dehydrogenation.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFLYRHBRCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)






![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

